REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[C:2]([O:4]C)=O.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH3:17])=[CH:12][CH:11]=1.Cl>CO.C[O-].[Na+]>[CH3:8][O:7][C:1](=[O:6])[C:2](=[O:4])[CH2:17][C:16]([C:13]1[CH:14]=[CH:15][C:10]([Cl:9])=[CH:11][CH:12]=1)=[O:18] |f:4.5|
|
Name
|
|
Quantity
|
15.27 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 16 hours (the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion
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Type
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STIRRING
|
Details
|
the white suspension was stirred vigorously at room temperature for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
The suspension was cooled to 0 ° C.
|
Type
|
WAIT
|
Details
|
held for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with cold water (100 mL)
|
Type
|
CUSTOM
|
Details
|
Upon drying
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)C1=CC=C(C=C1)Cl)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |